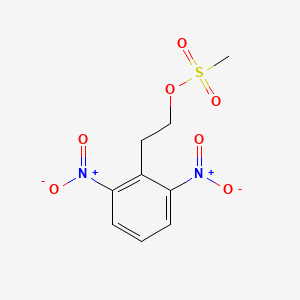
2-(2,6-二硝基苯基)乙基甲磺酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dinitrophenyl)ethyl methanesulfonate: is an organic compound with the molecular formula C9H10N2O7S and a molecular weight of 290.2499 g/mol . This compound is characterized by the presence of a dinitrophenyl group attached to an ethyl methanesulfonate moiety. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
科学研究应用
Chemistry: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate is widely used in organic synthesis as a reagent for introducing the dinitrophenyl group into various molecules. It is also used as an intermediate in the synthesis of more complex organic compounds .
Biology and Medicine: In biological research, this compound is used as a labeling reagent for detecting and quantifying proteins and other biomolecules. It is also used in the development of diagnostic assays and therapeutic agents .
Industry: In industrial applications, 2-(2,6-Dinitrophenyl)ethyl methanesulfonate is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer and additive in various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dinitrophenyl)ethyl methanesulfonate typically involves the reaction of 2,6-dinitrophenol with ethyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of 2-(2,6-Dinitrophenyl)ethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes purification steps such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted phenyl derivatives depending on the nucleophile used.
Reduction: The major products are amino derivatives of the original compound.
Oxidation: The major products are oxidized derivatives such as nitroso compounds.
作用机制
The mechanism of action of 2-(2,6-Dinitrophenyl)ethyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group acts as a good leaving group, allowing the dinitrophenyl group to be introduced into various molecules. The nitro groups in the compound also play a role in its reactivity, as they can undergo reduction or oxidation reactions, leading to the formation of different derivatives .
相似化合物的比较
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an ethyl methanesulfonate group.
2,6-Dinitrophenol: Similar in structure but lacks the ethyl methanesulfonate group.
2,4-Dinitrophenyl ethyl ether: Similar in structure but contains an ethyl ether group instead of a methanesulfonate group.
Uniqueness: 2-(2,6-Dinitrophenyl)ethyl methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable reagent in various fields of research and industry .
属性
IUPAC Name |
2-(2,6-dinitrophenyl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O7S/c1-19(16,17)18-6-5-7-8(10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKXVALZILZMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2592315.png)
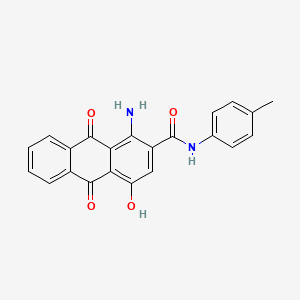
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2592317.png)
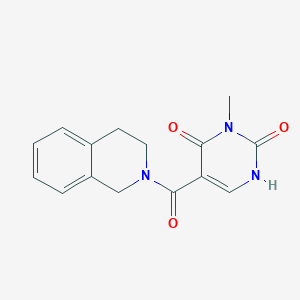
![N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2592319.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-(3-fluoro-4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2592323.png)
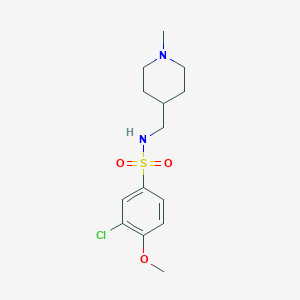
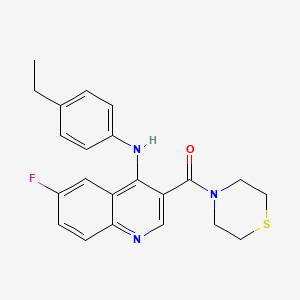
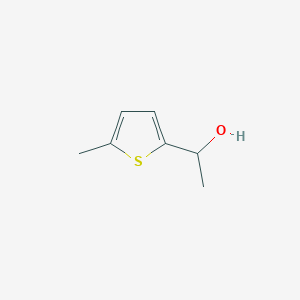
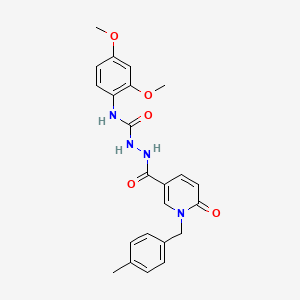
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2592334.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2592337.png)
![N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2592338.png)
